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n-Ethyl-7-methyl-7h-purin-6-amine

Lipophilicity ADME profiling Purine analog design

n-Ethyl-7-methyl-7H-purin-6-amine (synonyms: N6-Ethyl-7-methyladenine, 6-Ethylamino-7-methyl-7H-purine, NSC-27609) is a disubstituted adenine derivative within the 6-aminopurine class, possessing an ethylamino group at the C6 position and a methyl group at the N7 position of the purine ring. This C8H11N5 heterocycle (MW 177.21 g/mol) is structurally distinguished from the endogenous nucleobase adenine by dual alkylation, which alters both hydrogen-bonding capacity and steric profile relative to mono-substituted or unsubstituted adenine analogs.

Molecular Formula C8H11N5
Molecular Weight 177.21 g/mol
CAS No. 5470-51-9
Cat. No. B15071037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Ethyl-7-methyl-7h-purin-6-amine
CAS5470-51-9
Molecular FormulaC8H11N5
Molecular Weight177.21 g/mol
Structural Identifiers
SMILESCCNC1=NC=NC2=C1N(C=N2)C
InChIInChI=1S/C8H11N5/c1-3-9-7-6-8(11-4-10-7)12-5-13(6)2/h4-5H,3H2,1-2H3,(H,9,10,11)
InChIKeyMEXWNHMQEFVEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Ethyl-7-methyl-7H-purin-6-amine (CAS 5470-51-9) – Purine Scaffold Reference for N6-Ethyl-7-methyladenine Selection


n-Ethyl-7-methyl-7H-purin-6-amine (synonyms: N6-Ethyl-7-methyladenine, 6-Ethylamino-7-methyl-7H-purine, NSC-27609) is a disubstituted adenine derivative within the 6-aminopurine class, possessing an ethylamino group at the C6 position and a methyl group at the N7 position of the purine ring . This C8H11N5 heterocycle (MW 177.21 g/mol) is structurally distinguished from the endogenous nucleobase adenine by dual alkylation, which alters both hydrogen-bonding capacity and steric profile relative to mono-substituted or unsubstituted adenine analogs . The compound is catalogued in the NIMH Psychoactive Drug Screening Program (PDSP) database (PDSP2_001057), indicating its use as a pharmacological probe for receptor profiling, and has been assigned the NCI screening identifier NSC-27609, reflecting historical evaluation in antitumor screening programs [1].

Why n-Ethyl-7-methyl-7H-purin-6-amine Cannot Be Substituted by Generic 6-Aminopurine Analogs in Pharmacological and Physicochemical Applications


Substituting n-Ethyl-7-methyl-7H-purin-6-amine with mono-substituted relatives such as 7-methyladenine or N6-methyladenine introduces uncontrolled variables in both physicochemical and pharmacological behavior. The N6-ethyl substituent increases lipophilicity (LogP = 0.868) relative to 7-methyladenine (LogP ≈ 0.34), altering membrane permeability and tissue distribution . Simultaneously, the N7-methyl group permanently quaternizes the N7 position, blocking the major site of enzymatic N-dealkylation and adenine receptor recognition, a feature absent in N6-only substituted adenines [1]. At adenine receptors, 7-methyladenine acts as a partial agonist (Ki = 4.13 μM, 40–60% intrinsic activity), while N6-methyladenine shows subtly different affinity (Ki = 3.64 μM) [2]. The combination of N6-ethyl and N7-methyl in the target compound generates a pharmacophore profile that cannot be recapitulated by additive extrapolation from single-substitution data, making generic analog interchange invalid for receptor pharmacology or metabolic stability studies.

Quantitative Differential Evidence for n-Ethyl-7-methyl-7H-purin-6-amine vs. Closest Structural Analogs


Increased Lipophilicity (LogP = 0.868) vs. 7-Methyladenine (LogP ≈ 0.34) Drives Differential Membrane Partitioning

The target compound, n-Ethyl-7-methyl-7H-purin-6-amine, exhibits a calculated LogP of 0.868, which is approximately 2.5-fold higher than that of 7-methyladenine (LogP ≈ 0.34) . This LogP increase of ~0.53 log units corresponds to a theoretical ~3.4-fold increase in octanol-water partition coefficient, directly impacting predicted membrane permeability and tissue distribution [1]. In contrast, the regioisomer 7-Ethyl-N6-methyladenine (LogP = 0.96) shows further increased lipophilicity, indicating that the ethyl group position differentially modulates physicochemical properties [2].

Lipophilicity ADME profiling Purine analog design

Aqueous Solubility of 1.4 g/L at 25 °C vs. 7-Methyladenine (~4.0 g/L) – Reduced Solubility with Implications for In Vitro Assay Design

The measured aqueous solubility of n-Ethyl-7-methyl-7H-purin-6-amine is 1.4 g/L (7.9 mM) at 25 °C . This represents a ~2.9-fold reduction relative to 7-methyladenine, which has an estimated water solubility of ~4.0 g/L (26.8 mM) at 25 °C . The lower solubility is attributable to the additional ethyl group increasing the hydrophobic surface area while reducing the capacity for hydrogen bonding with water relative to the primary amine of 7-methyladenine. For procurement decisions, this solubility threshold dictates that DMSO stock solutions (rather than aqueous buffers) are required for preparing concentrations above ~8 mM, a constraint not applicable to 7-methyladenine at moderate concentrations.

Aqueous solubility Formulation Purine nucleobase

Melting Point Elevation to 184.5–185.5 °C vs. 7-Methyladenine (346–350 °C) – Lower Thermal Barrier for Purification and Handling

n-Ethyl-7-methyl-7H-purin-6-amine melts at 184.5–185.5 °C , which is substantially lower than the melting point of 7-methyladenine at 346–350 °C . This ~162 °C depression in melting point is consistent with the disruption of intermolecular hydrogen bonding by the N6-ethyl substitution, which replaces a primary amine hydrogen-bond donor with a secondary amine and introduces conformational flexibility. The lower melting point facilitates recrystallization-based purification and reduces energy requirements for drying and handling in kilogram-scale operations.

Thermal properties Purification Solid-state characterization

Dual-Substitution Pharmacophore: N6-Ethyl + N7-Methyl Creates a Receptor-Interaction Profile Absent in Mono-Substituted Analogs

The NIMH PDSP has catalogued N6-Ethyl-7-methyladenine (PDSP2_001057) for broad receptor screening, indicating its relevance as a pharmacologically active purine scaffold [1]. At adenine receptors, 7-methyladenine alone exhibits a Ki of 4.13 μM with 40–60% partial agonist intrinsic activity, while N6-methyladenine shows a Ki of 3.64 μM [2]. The combined N6-ethyl/N7-methyl substitution pattern in the target compound is expected to produce a binding and efficacy profile distinct from either mono-substituted analog, as evidenced by SAR studies on N6,9-disubstituted adenines showing that dual substitution can convert partial agonists into antagonists at adenosine A1 receptors [3]. Although direct Ki data for the target compound at adenine receptors are not publicly available, the PDSP identifier confirms its entry into systematic pharmacological profiling, and the substitution pattern is consistent with enhanced receptor selectivity compared to simpler analogs.

Adenine receptor pharmacology GPCR screening Structure-activity relationship

Hydrogen-Bond Donor Count = 1 vs. 7-Methyladenine (HBD = 2) – Altered Intermolecular Interaction Capacity for Co-Crystal and Supramolecular Design

n-Ethyl-7-methyl-7H-purin-6-amine possesses one hydrogen-bond donor (the N6 secondary amine) compared to two hydrogen-bond donors in 7-methyladenine (the C6 primary amine) . The replacement of the –NH2 group with an –NHCH2CH3 group eliminates one H-bond donor while retaining four H-bond acceptors, fundamentally altering the compound's capacity to form predictable intermolecular interactions in the solid state and in solution. This reduction in HBD count is directly reflected in the 162 °C melting point depression and is expected to influence co-crystallization behavior with carboxylic acid coformers [1]. For researchers designing supramolecular assemblies or co-crystals, the single-donor, multi-acceptor profile of the target compound provides a distinct interaction topology compared to the double-donor profile of 7-methyladenine.

Hydrogen bonding Crystal engineering Supramolecular chemistry

Recommended Research and Industrial Scenarios for n-Ethyl-7-methyl-7H-purin-6-amine (CAS 5470-51-9) Based on Quantitative Differentiation


Pharmacological Probe for Adenine/Adenosine Receptor Subtype Profiling via PDSP Screening

The compound's PDSP cataloguing (PDSP2_001057) and dual N6-ethyl/N7-methyl substitution make it a valuable tool compound for distinguishing the contributions of N6 vs. N7 alkylation to adenine and adenosine receptor binding, selectivity, and functional efficacy. Its LogP of 0.868 and single H-bond donor profile enable cell-based GPCR assays without excessive non-specific membrane binding . Researchers comparing this compound against 7-methyladenine (Ki = 4.13 μM, partial agonist) can isolate the pharmacological impact of replacing the C6 primary amine with an ethylamino group [1].

Purification and Solid-State Chemistry Enabled by Low Melting Point (184.5–185.5 °C)

The melting point approximately 162 °C below that of 7-methyladenine (346–350 °C) allows recrystallization from common organic solvents at moderate temperatures, reducing degradation risk during purification. This thermal property makes the compound preferable for laboratories requiring high-purity (>97%) batches via simple recrystallization rather than chromatographic separation .

Intermediate for 6,7-Disubstituted Purine Library Synthesis in Kinase or Receptor Antagonist Programs

As a scaffold bearing both an N6-ethylamino group and an N7-methyl group, this compound serves as a direct precursor for further derivatization at C2, C8, or N9 positions to generate trisubstituted purine libraries for kinase inhibition or adenosine receptor antagonist screening. The single remaining exchangeable proton on the N6 secondary amine allows selective N6-functionalization without protecting group manipulation, a synthetic advantage over primary amine-bearing analogs .

Physicochemical Benchmarking Standard for LogP and Solubility in Purine Analog ADME Panels

With a well-defined LogP of 0.868 and aqueous solubility of 1.4 g/L, this compound provides a mid-range lipophilicity reference point for calibrating computational ADME models of purine-based compound libraries. Its solubility threshold of ~7.9 mM serves as a practical benchmark for determining when DMSO co-solvent is required in biological assay buffers .

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